molecular formula C18H20F2N2OS B1409359 1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea CAS No. 1858255-85-2

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

Cat. No. B1409359
M. Wt: 350.4 g/mol
InChI Key: JSXQDBXMASWSAV-UHFFFAOYSA-N
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Description

The compound “1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea” is a versatile chemical compound used in diverse scientific research areas due to its unique properties and potential applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of a similar compound, “3-(Difluoromethoxy)phenol”, has been reported. Its empirical formula is C7H6F2O2, and it has a molecular weight of 160.122. However, the specific molecular structure of “1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea” was not found in the search results.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(Difluoromethoxy)phenol”, have been reported. It is a solid compound2. However, the specific physical and chemical properties of “1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea” were not found in the search results.


Scientific Research Applications

Structural and Spectral Analysis

Furan Derivatives of Substituted Phenylthiourea

This study synthesized fifty new derivatives of phenyl substituted thiourea, analyzing their intramolecular hydrogen bonds through IR spectroscopy and quantum-chemical calculations. X-ray diffraction analyses of selected compounds revealed strong intramolecular and intermolecular hydrogen bonding, suggesting potential applications in materials science for designing molecules with specific structural properties (Hritzová et al., 2005).

Catalytic Performance in Organic Synthesis

Bifunctional Thioureas with α-Trifluoromethyl or Methyl Groups

This research compared the catalytic efficiency of thioureas in Michael addition reactions, highlighting the influence of fluorination on catalytic performance. The study underscores the utility of thioureas in organocatalysis, potentially guiding the synthesis of new catalysts with improved efficiency and selectivity (Jiménez et al., 2016).

Antimicrobial Activities

Synthesis of Novel Thiourea and Thiazolidinone Derivatives

A series of thiourea and thiazolidinone derivatives were synthesized and tested against various microbial pathogens. The antimicrobial activity of these compounds suggests the potential of thioureas in developing new antimicrobial agents (Saljooghi et al., 2017).

Molecular Dynamics and Spectroscopic Investigation

Spectroscopic and XRD Structure Analysis

This study focused on the spectroscopic and structural characterization of a thiourea compound, investigating its molecular dynamics and potential interactions. Such analyses are essential for understanding the physical and chemical properties of thioureas, which could be applied to drug design and material science (Mary et al., 2016).

Safety And Hazards

The safety and hazards of a similar compound, “3-(Difluoromethoxy)phenol”, have been reported. It has been classified as Acute Tox. 3 Oral, with hazard statements H3012. However, the specific safety and hazards of “1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea” were not found in the search results.


Future Directions

The future directions of this compound are not specified in the search results.


properties

IUPAC Name

1-[3-(difluoromethoxy)phenyl]-3-(2-methyl-6-propan-2-ylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2OS/c1-11(2)15-9-4-6-12(3)16(15)22-18(24)21-13-7-5-8-14(10-13)23-17(19)20/h4-11,17H,1-3H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXQDBXMASWSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Difluoromethoxy)phenyl]-3-[2-methyl-6-(propan-2-yl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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